2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide
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Overview
Description
2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with trimethyl groups and a thiazole-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperidine moiety, and finally, the coupling of these intermediates with the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often emphasize the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-N-(piperidin-3-yl)methyl)benzamide: Lacks the thiazole ring, which may result in different biological activities.
2,4,6-trimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)aniline: Similar structure but with an aniline group instead of benzamide.
2,4,6-trimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)phenol: Contains a phenol group, which may alter its chemical reactivity and biological properties.
Uniqueness
The unique combination of the thiazole-piperidine moiety with the benzamide core in 2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4,6-trimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-13-9-14(2)17(15(3)10-13)18(23)21-11-16-5-4-7-22(12-16)19-20-6-8-24-19/h6,8-10,16H,4-5,7,11-12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEMOXXUZFCNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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